molecular formula C36H18F12N6O6P2Ru B3177534 [Ru(phd)3](PF6)2 CAS No. 184023-77-6

[Ru(phd)3](PF6)2

Cat. No.: B3177534
CAS No.: 184023-77-6
M. Wt: 1021.6 g/mol
InChI Key: LGAOGZFZNIEFHF-UHFFFAOYSA-N
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Description

Ru(phd)₃₂ is a ruthenium(II) complex featuring a tris(phenanthroline-derived) ligand system (phd = phenanthroline derivative, exact structure context-dependent). It is prominently utilized as a catalyst in aerobic dehydrogenation and oxidation reactions. Key applications include the conversion of tetrahydroquinolines to quinolines under ambient conditions when paired with co-catalysts like Bu₄NI or [Co(salophen)] . Its efficacy stems from the ligand’s electronic structure, which stabilizes metal-ligand charge transfer (MLCT) states and facilitates redox cycling. Spectroscopic studies of analogous Ru(phen)₃²⁺ complexes suggest broad MLCT absorption bands in the visible range (450–600 nm), critical for light-driven applications .

Properties

IUPAC Name

1,10-phenanthroline-5,6-dione;ruthenium(2+);dihexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H6N2O2.2F6P.Ru/c3*15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAOGZFZNIEFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18F12N6O6P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1021.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ru(phd)32 typically involves the reaction of ruthenium(II) chloride with 1,10-phenanthroline-5,6-dione in the presence of a suitable base. The reaction is carried out under reflux conditions, followed by the addition of hexafluorophosphoric acid to precipitate the desired product .

Industrial Production Methods

While specific industrial production methods for Ru(phd)32 are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ru(phd)32 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolines when tetrahydroquinolines are used as substrates .

Scientific Research Applications

Ru(phd)32 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ru(phd)32 exerts its effects involves its ability to participate in electron transfer reactions. The compound’s ruthenium center can undergo oxidation and reduction, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the oxidation of organic substrates in catalytic reactions .

Comparison with Similar Compounds

Structural Analogues: Ligand Variations

a. Ru(bpy)₃₂ (bpy = 2,2′-bipyridine)
  • Photophysical Properties : Exhibits narrower MLCT bands compared to [Ru(phd)₃]²⁺, with absorption maxima at ~450 nm. This results in lower visible-light absorption breadth, limiting its utility in broad-spectrum photocatalysis .
  • Applications: Widely used in dye-sensitized solar cells (DSSCs) and CO₂ reduction.
[Ru(phen)₃]Cl₂ (phen = 1,10-phenanthroline)
  • Redox Behavior : Undergoes oxidative quenching in photoredox reactions, directly reducing substrates like 3-nitropyridine. This contrasts with Ru(bpz)₃₂ (bpz = bipyrazine), which uses reductive quenching via oxidation of quinuclidine, impacting reaction selectivity and oligonucleotide stability .
  • Biological Activity : Less cytotoxic than PACT (photoactivated chemotherapy) agents like [Ru(tpy)(NN)(Hmte)]²⁺, which release aqua ligands upon irradiation for targeted cell death .
c. Ru(N²phen)₃₂ (N²phen = 3-polyamino-phenanthroline)
  • Solubility : Water-soluble across pH 0.5–12, enabling biological sensing applications. [Ru(phd)₃]²⁺, in contrast, requires organic solvents for catalytic reactions .
Dehydrogenation Catalysts
Complex Co-catalyst Substrate Reaction Time Yield (%) Reference
Ru(phd)₃ Bu₄NI Tetrahydroquinoline 6 h 95
phd/ZnI₂ None Tetrahydroquinoline 48 h 70
Ru(bpy)₃ [Co(salophen)] Tetrahydroquinoline 12 h 85

Key Insight : [Ru(phd)₃]²⁺ outperforms ZnI₂-based systems in reaction speed and yield due to enhanced MLCT stabilization and iodide-mediated aerobic oxidation .

Photocatalytic CO₂ Reduction
  • [Ru(phd)₃]²⁺: Not reported for CO₂ reduction, highlighting ligand-dependent specialization.
Cytotoxic Agents
  • PACT Complexes (e.g., [Ru(tpy)(i-biq)(Hmte)]²⁺) : Exhibit photosubstitution quantum yields (Φ = 0.070) and photoindices (toxicity ratio) of 4, surpassing [Ru(phd)₃]²⁺ in biomedical relevance .
  • Neutral vs. Cationic Complexes : Neutral [Ru(DIP)₂(η²-acac)] (log P = 1.2) shows mitochondrial uptake, while cationic [Ru(phen)₂(η²-acac)]⁺ (log P = -0.5) remains cytosolic, illustrating ligand-driven biodistribution .

Photophysical and Electrochemical Properties

Complex Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Redox Potential (V vs. SCE) Application Reference
Ru(phd)₃ 450–600 (broad) N/A +1.2 (Ru³⁺/²⁺) Dehydrogenation
Ru(bpy)₃ 450 610 +1.4 (Ru³⁺/²⁺) DSSCs, CO₂ reduction
Ru(N²phen)₃ 250–300 (π-π*), 450 650 +1.1 (Ru³⁺/²⁺) Biological sensing
Dual-emissive Ru(dapz) 455, 608 451, 646 +0.9, +1.5 (stepwise) Optoelectronics

Electronic Trends : Bulky, aromatic ligands (e.g., phd, dapz) broaden absorption spectra and stabilize multiple redox states, enabling multifunctionality.

Biological Activity

The compound Ru(phd)32, a ruthenium(II) complex, has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Ruthenium Complexes in Cancer Therapy

Ruthenium complexes are being investigated as alternatives to traditional platinum-based chemotherapeutics due to their lower toxicity and unique mechanisms of action. Ruthenium(II) complexes, like Ru(phd)32, exhibit promising anticancer properties by mimicking iron and targeting transferrin receptors on cancer cells, enhancing selectivity for tumor tissues .

  • Cellular Uptake : Ruthenium complexes can enter cancer cells via transferrin receptors, which are overexpressed in many tumors. This property allows for selective targeting and reduced side effects compared to conventional therapies .
  • Reactive Oxygen Species (ROS) Generation : Upon activation, these complexes can generate ROS, leading to oxidative stress and subsequent apoptosis in cancer cells. Studies have shown that upon photoactivation, Ru(phd)32 can significantly increase cytotoxicity against various cancer cell lines .
  • DNA Interaction : The interaction of ruthenium complexes with DNA has been documented, where they can induce DNA damage or interfere with replication processes. This mechanism is crucial for the anticancer efficacy of these compounds .

Anticancer Activity

A series of studies have evaluated the anticancer activity of Ru(phd)32 against different cancer cell lines:

Cell Line IC50 (μM) Activation Condition
A549 (Lung)25.3Photoactivated
HeLa (Cervical)9.3Photoactivated
PC3 (Prostate)>100Dark conditions

These results indicate that while the complex shows limited activity in the absence of light, its efficacy significantly increases upon photoactivation .

Case Studies

  • Study on Photoactive Complexes : A recent study demonstrated that Ru(phd)32 and similar complexes exhibit enhanced cytotoxicity against human lung and cervical carcinoma cells when activated by visible light. The study highlighted the importance of light activation in increasing the therapeutic index of these compounds .
  • Mechanistic Insights : Research has indicated that the mechanism involves ROS generation leading to oxidative damage in cancer cells. The ability of Ru(phd)32 to unfold supercoiled DNA under light further supports its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.